molecular formula C11H14O B1330555 4,4-Dimethylchroman CAS No. 40614-27-5

4,4-Dimethylchroman

Cat. No.: B1330555
CAS No.: 40614-27-5
M. Wt: 162.23 g/mol
InChI Key: IZOJLZIGCQKKKH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4-Dimethylchroman can be synthesized through several methods. One common approach involves the Pechmann condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid. The reaction mixture is typically heated in a water bath at 75–80°C for 1–1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. Continuous flow processes and microwave-assisted synthesis are also explored to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethylchroman undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromanone derivatives, while reduction can produce chromanol compounds .

Mechanism of Action

The mechanism of action of 4,4-dimethylchroman involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In medicinal applications, it may interact with specific enzymes or receptors to exert its therapeutic effects. Molecular docking and structure-activity relationship studies provide insights into its binding affinities and pharmacological properties .

Comparison with Similar Compounds

Properties

IUPAC Name

4,4-dimethyl-2,3-dihydrochromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-11(2)7-8-12-10-6-4-3-5-9(10)11/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOJLZIGCQKKKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30311752
Record name 4,4-dimethylchroman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30311752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40614-27-5
Record name NSC245127
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245127
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4-dimethylchroman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30311752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a dry, ice-cooled flask containing 34.95g (0.134 mol) of stannic chloride was added quickly under argon 63.0g (0.669 mol) of phenol. The mixture was stirred at 0 degrees C. for 0.5 hour and then treated with 43.0g (0.135 mol) of diphenyl-3-methyl-3-buten-1-yl phosphate (Compound 75), followed by a 5 ml carbon disulfide rinse. The mixture was stirred at room temperature for 21 hours and then quenched by pouring onto 700 g ice and 1 liter of 1.5N NaOH. The mixture was extracted with 1×600 ml and 2×300 ml ether. The combined ether fractions were washed with 2N NaOH, saturated NaCl and dried (MgSO4). Solvent was removed in vacuo and the residue purified by flash chromatography (silica; 2% ether in hexane) to give the title compound as a colorless oil. PMR (CDCl3) δ: 1.34 (6H), 1.80-1.85 (2H, m), 4.15-4.20 (2H, m), 6.80 (1H dd, J~8.1 hz, 1.5 Hz), 6.87 (1H, td, J~8.1 Hz, 1.5 Hz), 7.07 (1H, td, J~8.1 Hz, 1.5 Hz), 7.26 (1H, dd, J~8.1 Hz, 1.5 H).
[Compound]
Name
stannic chloride
Quantity
34.95 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
diphenyl-3-methyl-3-buten-1-yl phosphate
Quantity
43 g
Type
reactant
Reaction Step Three
Name
Compound 75
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a dry, ice-cooled flask containing 34.95 g (0.134 mol) of stannic chloride was added quickly under argon 63.0 g (0.669 mol) of phenol. The mixture was stirred at 0° C. for 0.5 hour and then treated with 43.0 g (0.135 mol) of diphenyl-3-methyl-3-buten-1-yl phosphate (from Example 7), followed by a 5 ml carbon disulfide rinse. The mixture was stirred at room temperature for 21 hours and then quenched by pouring onto 700 g ice and 1 litre of 1.5N NaOH. The mixture was extracted with 1×600 ml and 2×300 ml ether. The combined ether fractions were washed with 2N NaOH, saturated NaCl and dried (MgSO4). Solvent was removed in vacuo and the residue purified by flash chromatography (silica; 2% ether in hexane) to give the title compound as a colorless oil. PMR (CDCl3)67: 1.34 6HCA1°80-1°85 2HA mCA 4°15-4°20 2HA mcA 6°80 1Ha ddA J~8.1 Hz, 1.5 Hz), (1H, td, J~8.1Hz, 5.1 Hz), 7.07 (1H, td, J~8.1 Hz, 1.5 Hz), 7.26 (1H, dd, J~8.1 Hz, 1.5 Hz).
[Compound]
Name
stannic chloride
Quantity
34.95 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
diphenyl-3-methyl-3-buten-1-yl phosphate
Quantity
43 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A mixture of 19.2 g 2-methyl-4-phenoxy-1-butene and 50 ml of anhydrous hydrogen fluoride was stored at room temperature for 3 days. The mixture was then diluted with 500 ml of diethyl ether and the resulting mixture was washed with saturated sodium bicarbonate solution (2×500 ml). It was then dried (MgSO4) and concentrated in vacuo to give 17.7 g of the title compound as an oil. Yield 92%.
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Dimethylchroman
Reactant of Route 2
4,4-Dimethylchroman
Reactant of Route 3
4,4-Dimethylchroman
Reactant of Route 4
4,4-Dimethylchroman
Reactant of Route 5
4,4-Dimethylchroman
Reactant of Route 6
4,4-Dimethylchroman

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